![molecular formula C19H17BrN4O2 B2997145 5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097932-02-8](/img/structure/B2997145.png)
5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
The synthesis of pyrrole-containing compounds is a well-studied area in organic chemistry . Various methods have been developed, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis
The molecular structure of pyrrole is characterized by a five-membered ring containing one nitrogen atom . The presence of a positive charge on either of two nitrogen atom shows two equivalent tautomeric forms .Chemical Reactions Analysis
Pyrrole-containing compounds are known to undergo a variety of chemical reactions, including substitutions and additions . These reactions can be used to create a wide range of derivatives with different biological activities .Physical And Chemical Properties Analysis
Pyrrole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .科学的研究の応用
Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives
This compound can be used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed aerobic and ligand-free Suzuki reaction .
Microwave Assisted Organic Synthesis (MAOS)
It can also be used in Microwave Assisted Organic Synthesis (MAOS) Sonogashira protocol . MAOS is a technique used in organic synthesis which involves the use of microwave radiation to heat reactions.
α-glucosidase Inhibitors
The compound has shown potential as an α-glucosidase inhibitor . α-glucosidase inhibitors are used in the treatment of type-2 diabetes, as they delay the absorption of carbohydrates from the small intestine, and thus lower the postprandial blood glucose levels.
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential . This suggests that it could be used in the development of new antimicrobial drugs.
Antioxidant Activity
Derivatives of the compound have been synthesized and evaluated for antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Activity
The compound has been used in the design and synthesis of potential anticancer agents . This suggests that it could play a role in the development of new treatments for cancer.
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels . These targets play crucial roles in various biological processes, including cell growth, inflammation, and immune response .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other heterocyclic compounds, which often involves binding to the active site of the target molecule, leading to changes in its function .
Biochemical Pathways
These could include pathways related to cell growth, inflammation, and immune response .
Result of Action
Given the potential targets and pathways that could be affected, it’s likely that the compound could have a range of effects, including modulation of cell growth, inflammation, and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Safety and Hazards
将来の方向性
The future of research in pyrrole-containing compounds is promising. Due to their broad range of chemical and biological properties, these compounds are becoming an important synthon in the development of new drugs . Future research will likely continue to explore the synthesis of new pyrrole derivatives and their potential applications in medicine .
特性
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-15-11-21-19(22-12-15)26-17-7-10-24(13-17)18(25)14-3-5-16(6-4-14)23-8-1-2-9-23/h1-6,8-9,11-12,17H,7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYNIARMPEQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2997062.png)
![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)
![8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997065.png)
![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2997068.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997069.png)
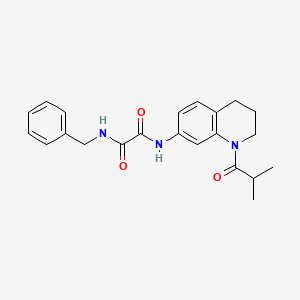
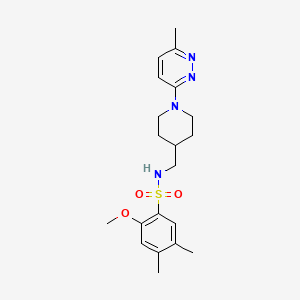
![(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride](/img/structure/B2997074.png)
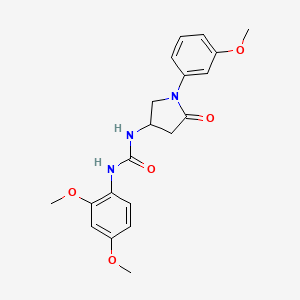

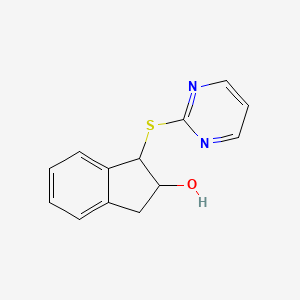
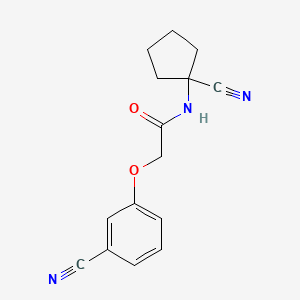
![Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2997084.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2997085.png)